Rotigotine hydrochloride is a non-ergoline dopamine agonist. [] It is classified as a dopamine receptor agonist, specifically targeting the D1, D2, D3, and D4 subtypes. [] In scientific research, rotigotine hydrochloride serves as a valuable tool for studying dopamine-related pathways and their implications in various neurological processes.
Investigating the full potential of iontophoretic delivery of rotigotine hydrochloride, particularly optimizing parameters like duty cycle and current strength for enhanced transdermal drug delivery. []
Further development and validation of analytical techniques, such as the UV spectroscopic method, for accurate and efficient quantification of rotigotine hydrochloride in various matrices. []
Rotigotine hydrochloride is classified as a non-ergoline dopamine agonist. It acts on all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor. Additionally, it functions as an antagonist at alpha-2 adrenergic receptors and an agonist at 5HT1A receptors. This compound is marketed under the brand name Neupro and is available in transdermal patch form for sustained release in clinical settings .
The synthesis of rotigotine involves several key steps:
The process has been optimized to ensure high enantiomeric purity and minimal by-products, making it suitable for industrial applications.
Rotigotine hydrochloride has a molecular formula of and a molecular weight of approximately 315.48 g/mol. Its structure includes:
The compound exhibits two crystalline forms (Form A and Form B), which can be differentiated using infrared spectroscopy and X-ray diffraction techniques .
Rotigotine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding its metabolic pathways and potential drug interactions.
Rotigotine exerts its effects by stimulating dopamine receptors in the central nervous system. Specifically:
This multifaceted mechanism helps alleviate symptoms associated with Parkinson's disease and restless legs syndrome .
Key physical and chemical properties of rotigotine hydrochloride include:
These properties are significant for formulation development and therapeutic efficacy.
Rotigotine hydrochloride is primarily used in:
Recent studies have explored novel delivery methods, such as intranasal formulations that could enhance bioavailability and patient compliance .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: